molecular formula C12H15Cl2NO B1467329 {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250409-18-7

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467329
CAS No.: 1250409-18-7
M. Wt: 260.16 g/mol
InChI Key: MWYWEQWLWANNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3,4-dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a 3,4-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Transformations

Research highlights innovative synthetic routes and chemical transformations involving pyrrolidine derivatives, which are crucial for developing agrochemicals, medicinal compounds, and materials with specific electro-optic properties.

  • Synthetic Methodologies for Heterocyclic Compounds : Studies have demonstrated methods for synthesizing methoxylated pyrrolin-2-ones, useful for preparing agrochemicals or medicinal compounds. These methodologies involve the rearrangement of chlorinated pyrrolidin-2-ones, indicating a broader applicability in synthesizing complex heterocycles (Ghelfi et al., 2003).
  • Electro-Optic Material Development : The layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores into electro-optic materials showcases the application of such chemical entities in advanced materials science, highlighting their potential in nonlinear optics and electro-optics (Facchetti et al., 2003).

Catalysis and Biotransformation

Innovative catalytic processes and biotransformations utilize pyrrolidine derivatives, underscoring their versatility in organic synthesis and potential in industrial applications.

  • Biocatalytic Synthesis : A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system reveals the efficiency of using recombinant Escherichia coli in synthesizing chiral intermediates. This method offers a green, economical, and efficient synthesis route, demonstrating the compound's role in biocatalysis (Chen et al., 2021).

Structural and Mechanistic Insights

Research on "{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol" and related compounds also emphasizes structural analysis and mechanistic insights, essential for understanding their reactivity and potential applications.

  • Crystallographic Analysis : Studies involving X-ray crystallography provide detailed insights into the molecular and crystalline structures of related compounds, aiding in the understanding of their chemical behavior and potential applications in medicinal chemistry and material science. The structural analysis helps in elucidating the geometrical configurations, intermolecular interactions, and conformational dynamics of these compounds (Huang et al., 2021).

Future Directions

The future directions for research on “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of novel therapeutic agents.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYWEQWLWANNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
Reactant of Route 6
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.